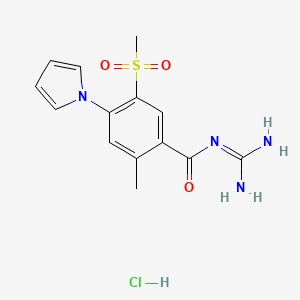

Eniporide hydrochloride

Description

Properties

IUPAC Name |

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S.ClH/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16;/h3-8H,1-2H3,(H4,15,16,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYLKKCAKGABAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eniporide Hydrochloride: A Deep Dive into its Cardioprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniporide hydrochloride is a potent and selective inhibitor of the sarcolemmal sodium-hydrogen exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in cardiac myocytes. During myocardial ischemia and reperfusion, the intracellular acidosis triggers a cascade of events, including the overactivation of NHE-1. This leads to a detrimental rise in intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a massive influx of calcium. This calcium overload is a central player in mediating reperfusion injury, leading to cardiomyocyte death, myocardial stunning, and arrhythmias. Eniporide, by blocking NHE-1, aims to interrupt this pathological sequence at its root, thereby mitigating ischemia-reperfusion injury and preserving cardiac function. This technical guide provides an in-depth exploration of the molecular mechanism of eniporide, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

Eniporide hydrochloride exerts its cardioprotective effects by specifically targeting and inhibiting the NHE-1 protein in the plasma membrane of cardiac myocytes.

The Role of NHE-1 in Ischemia-Reperfusion Injury

Under normal physiological conditions, NHE-1 plays a crucial "housekeeping" role in maintaining intracellular pH (pHi) by extruding a proton (H⁺) in exchange for an extracellular sodium ion (Na⁺). However, the scenario dramatically changes during myocardial ischemia. The lack of oxygen forces cardiomyocytes to switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a sharp drop in intracellular pH (acidosis).

This intracellular acidosis is a potent activator of NHE-1. The exchanger works overtime to expel the excess protons, but this comes at a steep price: a significant influx and accumulation of intracellular sodium ([Na⁺]i). This rise in [Na⁺]i has a critical downstream consequence. It reduces the electrochemical gradient for Na⁺ across the cell membrane, which is the primary driving force for the forward mode of the sodium-calcium exchanger (NCX). The NCX, which normally expels calcium (Ca²⁺) from the cell, reverses its direction of operation. This "reverse mode" NCX now imports Ca²⁺ into the cardiomyocyte, leading to a rapid and massive increase in intracellular calcium concentration ([Ca²⁺]i).

This pathological calcium overload triggers a cascade of detrimental events:

-

Mitochondrial Dysfunction: Mitochondria sequester the excess cytosolic Ca²⁺, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and uncoupling of oxidative phosphorylation. This cripples the cell's energy production capacity and releases pro-apoptotic factors.

-

Hypercontracture and Sarcomeric Damage: The elevated [Ca²⁺]i leads to sustained contraction of the myofibrils (hypercontracture), which can cause irreversible structural damage to the sarcomeres and the cytoskeleton.

-

Activation of Degradative Enzymes: Calcium-dependent proteases (calpains) and phospholipases are activated, leading to the breakdown of cellular proteins and membranes.

-

Arrhythmogenesis: The altered ionic balance and membrane potential contribute to the generation of fatal cardiac arrhythmias.

Eniporide's Intervention

Eniporide is a highly specific inhibitor of the NHE-1 isoform. By binding to the exchanger, eniporide effectively blocks the influx of Na⁺ that is coupled to H⁺ extrusion during ischemia and early reperfusion. This targeted inhibition breaks the pathological chain of events:

-

Prevention of Intracellular Sodium Overload: By inhibiting NHE-1, eniporide prevents the excessive accumulation of [Na⁺]i in response to intracellular acidosis.

-

Preservation of NCX Function: By maintaining a lower [Na⁺]i, eniporide preserves the normal forward mode of the NCX, allowing it to continue extruding Ca²⁺ from the cell.

-

Attenuation of Intracellular Calcium Overload: The primary consequence of eniporide's action is the prevention of the massive and detrimental rise in [Ca²⁺]i during reperfusion.

-

Cardioprotection: By mitigating calcium overload, eniporide protects the cardiomyocyte from mitochondrial damage, hypercontracture, enzymatic degradation, and arrhythmogenesis, ultimately reducing infarct size and improving post-ischemic cardiac function.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of NHE-1 in Ischemia-Reperfusion and Eniporide's Intervention

Caption: Mechanism of eniporide in preventing ischemia-reperfusion injury.

Experimental Workflow for Assessing Eniporide's Efficacy

Caption: Workflow for studying eniporide's effects on isolated cardiomyocytes.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of eniporide and the effects of NHE-1 inhibition on ion homeostasis in cardiac myocytes.

| Parameter | Value | Species/Cell Line | Reference |

| IC₅₀ for NHE-1 Inhibition | 4.5 nM | Human NHE-1 expressed in CHO-K1 cells | [1] |

| 40 ± 11 nM | Human Platelet NHE-1 |

| Condition | Parameter | Control | NHE-1 Inhibitor (EIPA) | Reference |

| Baseline | Intracellular Na⁺ (mEq/kg dry weight) | 18.1 ± 3.2 | 16.2 ± 2.4 | [2] |

| Intracellular Ca²⁺ (nM) | 332 ± 42 | 255 ± 32 | [2] | |

| Ischemia | Intracellular Na⁺ (mEq/kg dry weight) | 110.6 ± 14.0 | 39.6 ± 9.6 | [2] |

| Intracellular Ca²⁺ (nM) | 1157 ± 89 | 616 ± 69 | [2] | |

| Reperfusion | Intracellular Na⁺ (mEq/kg dry weight) | 53.3 ± 12.3 | 12.6 ± 3.5 | [2] |

| Intracellular Ca²⁺ (nM) | 842 ± 55 | 298 ± 34 | [2] |

Note: Data for ion concentrations were obtained using the NHE-1 inhibitor ethylisopropylamiloride (EIPA) in newborn rabbit hearts and serve as an illustration of the effects of NHE-1 inhibition.

Experimental Protocols

Isolation of Adult Ventricular Myocytes

Principle: This protocol describes the isolation of viable, calcium-tolerant ventricular myocytes from an adult rodent heart using Langendorff perfusion and enzymatic digestion.

Materials:

-

Anesthesia (e.g., pentobarbital)

-

Heparin

-

Perfusion buffer (e.g., Krebs-Henseleit buffer)

-

Calcium-free perfusion buffer

-

Enzyme solution (perfusion buffer with collagenase type II and protease type XIV)

-

Stop solution (perfusion buffer with 10% fetal bovine serum)

-

Langendorff apparatus

Procedure:

-

Anesthetize the animal and administer heparin to prevent blood clotting.

-

Excise the heart quickly and place it in ice-cold perfusion buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated perfusion buffer at 37°C.

-

Switch to calcium-free perfusion buffer for 5-10 minutes to stop spontaneous contractions and disrupt cell-cell junctions.

-

Perfuse with the enzyme solution for 10-20 minutes, or until the heart becomes flaccid.

-

Remove the heart from the apparatus, trim away atria and connective tissue, and gently mince the ventricular tissue in the stop solution.

-

Gently triturate the tissue with a pipette to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle by gravity and resuspend them in fresh perfusion buffer.

-

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.25 mM.

-

Assess cell viability and morphology under a microscope. Healthy myocytes should be rod-shaped with clear striations.

Measurement of Intracellular pH using BCECF-AM

Principle: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a cell-permeant fluorescent dye that is cleaved by intracellular esterases to the membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure intracellular pH ratiometrically.

Materials:

-

Isolated cardiac myocytes

-

BCECF-AM stock solution (in DMSO)

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

-

Incubate the isolated cardiomyocytes with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with fresh HBS to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 15-20 minutes at room temperature.

-

Mount the cells on the stage of the fluorescence microscope or in a microplate reader.

-

Excite the cells alternately at approximately 490 nm and 440 nm and record the fluorescence emission at around 535 nm.

-

The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

Calibrate the fluorescence ratio to absolute pH values using nigericin in a high-potassium buffer at different known pH values.

Measurement of Intracellular Calcium using Fura-2 AM

Principle: Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent indicator for intracellular calcium. Similar to BCECF-AM, it is cell-permeant and is trapped intracellularly after cleavage by esterases. The excitation spectrum of Fura-2 shifts upon binding to Ca²⁺.

Materials:

-

Isolated cardiac myocytes

-

Fura-2 AM stock solution (in DMSO)

-

HEPES-buffered saline (HBS)

-

Fluorescence imaging system with excitation wavelengths of ~340 nm and ~380 nm and an emission filter around 510 nm.

Procedure:

-

Load the cardiomyocytes with 2-5 µM Fura-2 AM in HBS for 20-40 minutes at room temperature in the dark.

-

Wash the cells three times with HBS to remove the extracellular indicator.

-

Allow for complete de-esterification for at least 20 minutes.

-

Place the cells in a perfusion chamber on the microscope stage.

-

Excite the cells alternately at approximately 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

-

The ratio of the fluorescence intensities (340/380) is an indicator of the intracellular free calcium concentration.

-

Perform in situ calibration at the end of each experiment to convert the fluorescence ratios to absolute Ca²⁺ concentrations. This typically involves using ionophores like ionomycin in solutions with known Ca²⁺ concentrations (zero and saturating).

Conclusion

Eniporide hydrochloride represents a targeted therapeutic strategy for the mitigation of myocardial ischemia-reperfusion injury. Its specific inhibition of the NHE-1 isoform in cardiac myocytes effectively prevents the detrimental intracellular sodium and subsequent calcium overload that are hallmarks of reperfusion damage. The preclinical data strongly support its mechanism of action, demonstrating a clear potential for cardioprotection. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of eniporide and other NHE-1 inhibitors in various models of cardiac injury. A thorough understanding of this mechanism is crucial for the continued development and optimization of therapeutic interventions aimed at preserving cardiac function in the face of ischemic insults.

References

Discovery and synthesis of Eniporide hydrochloride

An In-Depth Technical Guide to the Discovery and Synthesis of Eniporide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.[1] In pathological conditions such as myocardial ischemia and reperfusion, the over-activation of NHE-1 is implicated in the cascade of events leading to cell injury and death. Eniporide was developed as a cardioprotective agent with the potential to mitigate the damage associated with acute myocardial infarction.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Eniporide hydrochloride.

Discovery and Medicinal Chemistry

The development of selective NHE-1 inhibitors like Eniporide emerged from the understanding that while NHE-1 is essential for normal cellular function, its hyperactivity during ischemia-reperfusion contributes to intracellular sodium and subsequent calcium overload, leading to cardiac damage.[4] The medicinal chemistry strategy focused on developing compounds that could selectively inhibit NHE-1 over other NHE isoforms. This led to the exploration of various chemical scaffolds, with the acylguanidine class of compounds showing particular promise. Eniporide belongs to this class of drugs, which were designed to have improved potency and selectivity for NHE-1.[5]

Synthesis of Eniporide Hydrochloride

A Representative Synthetic Approach:

A key intermediate would be a suitably substituted benzoic acid, which would then be activated and reacted with guanidine to form the final product. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

-

Step 1: Synthesis of the Benzoyl Moiety: The synthesis would likely begin with the construction of the substituted benzene ring containing the methyl, methylsulfonyl, and pyrrol-1-yl groups.

-

Step 2: Guanidinylation: The carboxylic acid of the benzoyl moiety would be activated, for example, by conversion to an acyl chloride or using a peptide coupling agent, followed by reaction with guanidine.

-

Step 3: Salt Formation: The resulting free base of Eniporide would then be treated with a solution of hydrogen chloride in a suitable solvent to precipitate Eniporide hydrochloride.

Mechanism of Action

Eniporide exerts its pharmacological effect by directly inhibiting the NHE-1 protein.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration reverses the direction of the sodium-calcium exchanger (NCX), causing an influx of calcium ions and leading to calcium overload. This calcium overload is a key contributor to myocardial cell injury, stunning, and arrhythmias. By inhibiting NHE-1, Eniporide prevents the initial rise in intracellular sodium, thereby mitigating the subsequent calcium overload and its detrimental effects on cardiomyocytes.[4]

Signaling Pathways

The inhibition of NHE-1 by Eniporide interrupts a critical signaling cascade that leads to cellular damage during ischemia-reperfusion. The following diagram illustrates the key steps in this pathway.

Preclinical Pharmacology

Extensive preclinical studies in both in vitro and in vivo models have demonstrated the cardioprotective effects of Eniporide.[2] These studies have shown that Eniporide can reduce infarct size, improve cardiac function, and decrease the incidence of arrhythmias following myocardial ischemia-reperfusion injury.[3][6]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Eniporide.

Table 1: In Vitro and In Vivo Efficacy of Eniporide

| Parameter | Species/Model | Value | Reference |

| IC50 (NHE-1 Inhibition) | Human Platelets | 12 ng/mL | [7] |

| Infarct Size Reduction | Rat (in vivo) | Dose-dependent reduction | [7] |

| Infarct Size Reduction | Pig (in vivo) | 3 mg/kg IV improved cardiac performance | [3] |

Table 2: Pharmacokinetic Parameters of Eniporide in Healthy Volunteers

| Parameter | Value | Reference |

| Half-life (t½) | ~2 hours | [7] |

| Total Body Clearance | 34.4 L/h | [7] |

| Volume of Distribution (Vdss) | 77.5 L | [7] |

| Renal Excretion (unchanged) | 43% of dose | [7] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Eniporide hydrochloride.

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay)

This assay measures the inhibition of NHE-1 activity by assessing the swelling of platelets in response to a sodium propionate-induced acid load.

Materials:

-

Platelet-rich plasma (PRP)

-

Sodium propionate solution

-

Eniporide hydrochloride solutions of varying concentrations

-

Spectrophotometer or plate reader capable of measuring light scattering or absorbance

Protocol:

-

Prepare platelet-rich plasma from whole blood.

-

Pre-incubate aliquots of PRP with varying concentrations of Eniporide hydrochloride or vehicle control.

-

Induce an intracellular acid load and subsequent NHE-1 activation by adding sodium propionate.

-

Monitor the change in light transmittance or absorbance over time. A decrease in absorbance indicates platelet swelling.

-

Calculate the rate of swelling for each concentration of Eniporide.

-

Determine the IC50 value by plotting the inhibition of swelling rate against the log of the Eniporide concentration.

In Vivo Myocardial Infarction Model (Rat)

This model is used to assess the cardioprotective effects of Eniporide in a living organism.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Ventilator

-

Eniporide hydrochloride solution for injection

-

Triphenyltetrazolium chloride (TTC) stain

Protocol:

-

Anesthetize the rat and initiate mechanical ventilation.

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

-

After a defined period of ischemia (e.g., 30 minutes), administer Eniporide hydrochloride or vehicle intravenously.

-

Remove the ligature to allow for reperfusion of the coronary artery.

-

After a period of reperfusion (e.g., 2 hours), excise the heart.

-

Perfuse the heart with TTC stain to delineate the viable and infarcted tissue.

-

Measure the area at risk and the infarct size.

-

Calculate the infarct size as a percentage of the area at risk.

Clinical Studies

The most significant clinical trial of Eniporide was the ESCAMI (Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction) trial.[8][9] This was a large, randomized, double-blind, placebo-controlled phase 2 trial.[8] In the first stage of the study, 100 mg and 150 mg doses of Eniporide showed a reduction in infarct size, particularly in patients undergoing angioplasty.[8][9] However, in the second stage of the trial, there was no significant difference in infarct size between the Eniporide and placebo groups.[8][9] Overall, the study did not demonstrate a significant benefit of Eniporide in reducing infarct size or improving clinical outcomes in patients with acute ST-elevation myocardial infarction.[8]

Conclusion

Eniporide hydrochloride is a well-characterized selective NHE-1 inhibitor that demonstrated significant promise in preclinical models of myocardial ischemia-reperfusion injury. Its mechanism of action, centered on the prevention of intracellular sodium and calcium overload, is well-understood. However, despite the strong preclinical rationale and initial positive signals, the large-scale clinical trial (ESCAMI) did not confirm its efficacy in reducing infarct size or improving clinical outcomes in the broad population of patients with acute myocardial infarction.[8] The development of Eniporide highlights the challenges of translating promising preclinical findings into clinically effective therapies.

References

- 1. jacc.org [jacc.org]

- 2. preprints.org [preprints.org]

- 3. Pharmacologic therapy for reducing myocardial infarct size in clinical trials: failed and promising approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eniporide hydrochloride CAS#: 211813-86-4 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sabiporide Reduces Ischemia-Induced Arrhythmias and Myocardial Infarction and Attenuates ERK Phosphorylation and iNOS Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. US4454324A - Process for production of encainide - Google Patents [patents.google.com]

Eniporide Hydrochloride: A Technical Guide to its Effects on Intracellular Sodium and Calcium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eniporide hydrochloride is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH. In pathophysiological conditions such as myocardial ischemia-reperfusion injury, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an excessive influx of sodium ions (Na⁺). This intracellular sodium overload is a critical event that subsequently drives a reversal of the Na⁺/Ca²⁺ exchanger (NCX), resulting in a massive influx of calcium ions (Ca²⁺) and subsequent cellular injury and death. This technical guide provides an in-depth analysis of the effects of eniporide hydrochloride on intracellular sodium and calcium homeostasis, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Attenuation of Intracellular Sodium and Calcium Overload

Eniporide hydrochloride exerts its therapeutic effect by directly targeting and inhibiting the NHE-1 protein.[1] Under ischemic conditions, anaerobic metabolism leads to the accumulation of intracellular protons (H⁺), causing a drop in intracellular pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding H⁺ in exchange for extracellular Na⁺.[2] While this is a protective mechanism under normal conditions, its overactivation during prolonged ischemia leads to a detrimental accumulation of intracellular Na⁺.

This initial sodium overload disrupts the normal function of the Na⁺/Ca²⁺ exchanger (NCX). The NCX typically operates in its "forward mode," extruding Ca²⁺ from the cell. However, the high intracellular Na⁺ concentration reverses the exchanger's operation to a "reverse mode," where it transports Na⁺ out of the cell in exchange for bringing Ca²⁺ in. This leads to a rapid and significant increase in intracellular Ca²⁺ concentration, a condition known as calcium overload. Elevated intracellular Ca²⁺ activates various downstream pathological processes, including mitochondrial dysfunction, activation of proteases and phospholipases, and ultimately, cell death.[3][4]

Eniporide, by blocking the NHE-1, prevents the initial surge in intracellular Na⁺, thereby pre-empting the subsequent cascade of events that lead to Ca²⁺ overload and cellular damage.[3]

Quantitative Data on Ion Concentration Changes

The following tables summarize the quantitative effects of eniporide on intracellular sodium and the anticipated, mechanistically linked effects on intracellular calcium during ischemia.

| Parameter | Condition | Control (Untreated) | Eniporide-Treated | Reference |

| Intracellular Sodium ([Na⁺]i) | 30 minutes of ischemia in rat hearts | 293 ± 26% of baseline | 146 ± 6% of baseline | [3] |

Table 1: Effect of Eniporide on Intracellular Sodium Concentration During Ischemia. This table presents the percentage increase in intracellular sodium concentration compared to baseline levels after 30 minutes of ischemia in isolated rat hearts, with and without eniporide treatment. The data clearly demonstrates the significant attenuation of sodium overload by eniporide.

| Parameter | Condition | Control (Untreated) | Eniporide-Treated | Reference |

| Intracellular Calcium ([Ca²⁺]i) | Ischemia-Reperfusion in guinea pig hearts | Significant increase (overload) | Attenuated increase | [4] (Qualitative) |

Experimental Protocols

Measurement of Intracellular Sodium Concentration ([Na⁺]i) using SBFI-AM

This protocol describes the measurement of [Na⁺]i in isolated cardiomyocytes using the fluorescent indicator Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM).

Materials:

-

Isolated cardiomyocytes

-

Collagenase solution for cell isolation

-

Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4)

-

SBFI-AM (5 mM stock in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Probenecid (250 mM stock in NaOH)

-

Ionophores (e.g., gramicidin, monensin) for calibration

-

Fluorescence microscopy system with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig) using a standard enzymatic digestion protocol with collagenase.

-

Cell Loading with SBFI-AM:

-

Resuspend the isolated cardiomyocytes in Tyrode's solution.

-

Prepare a loading solution by adding SBFI-AM to Tyrode's solution to a final concentration of 5-10 µM.

-

Add Pluronic F-127 to the loading solution (final concentration ~0.02%) to aid in dye solubilization.

-

Incubate the cells in the loading solution at room temperature for 60-90 minutes in the dark.

-

-

Washing: After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye.

-

De-esterification: Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature in the dark. During this time, add probenecid (final concentration 1-2.5 mM) to the Tyrode's solution to inhibit the extrusion of the dye by organic anion transporters.

-

Fluorescence Measurement:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission fluorescence at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular sodium concentration.

-

-

In Situ Calibration: At the end of each experiment, perform an in situ calibration by exposing the cells to solutions with known Na⁺ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na⁺ concentrations. This allows for the conversion of the fluorescence ratio to absolute [Na⁺]i values.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol outlines the measurement of [Ca²⁺]i in isolated cardiomyocytes using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

-

Isolated cardiomyocytes

-

Tyrode's solution

-

Fura-2 AM (1 mM stock in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Probenecid (250 mM stock in NaOH)

-

Solutions for calibration (e.g., Ca²⁺-free Tyrode's with EGTA, and high Ca²⁺ Tyrode's with a Ca²⁺ ionophore like ionomycin).

-

Fluorescence microscopy system with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

-

Cardiomyocyte Isolation: Isolate cardiomyocytes as described in the SBFI protocol.

-

Cell Loading with Fura-2 AM:

-

Resuspend the cardiomyocytes in Tyrode's solution.

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and ~0.02% Pluronic F-127 in Tyrode's solution.

-

Incubate the cells in this solution for 20-40 minutes at room temperature in the dark.

-

-

Washing: Wash the cells twice with fresh Tyrode's solution to remove extracellular Fura-2 AM.

-

De-esterification: Allow for de-esterification for at least 30 minutes at room temperature in the dark. Add probenecid (1-2.5 mM) to the extracellular solution to prevent dye leakage.

-

Fluorescence Measurement:

-

Place the coverslip with loaded cells on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is directly related to the intracellular free Ca²⁺ concentration.

-

-

In Situ Calibration: To convert the fluorescence ratio to absolute [Ca²⁺]i, perform an in situ calibration at the end of the experiment. This typically involves exposing the cells to a Ca²⁺-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin) and then to a solution with a saturating Ca²⁺ concentration in the presence of a Ca²⁺ ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio (Rmax). The Grynkiewicz equation can then be used to calculate [Ca²⁺]i.

Visualizations

Signaling Pathway of Eniporide's Action in Ischemia-Reperfusion

Caption: Signaling pathway of eniporide's cardioprotective effect.

Experimental Workflow for Measuring Intracellular Ion Concentrations

Caption: Workflow for ion concentration measurement.

Conclusion

Eniporide hydrochloride effectively mitigates the detrimental rise in intracellular sodium and the subsequent calcium overload that characterizes myocardial ischemia-reperfusion injury. By specifically inhibiting the Na+/H+ exchanger isoform 1, eniporide represents a targeted therapeutic strategy to prevent the initial ionic imbalance that triggers a cascade of events leading to cardiomyocyte death. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working to further elucidate the therapeutic potential of NHE-1 inhibitors in cardiovascular disease. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the complex mechanisms and procedures involved in this area of research.

References

- 1. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Na+/H+ Exchange During Ischemia and Reperfusion Impairs Mitochondrial Bioenergetics and Myocardial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Eniporide as a selective NHE-1 inhibitor

Eniporide: A Technical Profile of a Selective NHE-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Eniporide (EMD-96785), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). Eniporide was developed as a cardioprotective agent to mitigate ischemia-reperfusion injury, a critical concern in clinical events such as acute myocardial infarction.

Mechanism of Action and Therapeutic Rationale

The primary target of Eniporide is the NHE-1, the predominant isoform of the Na+/H+ exchanger in the myocardium.[1][2] During myocardial ischemia, intracellular acidosis triggers the activation of NHE-1, which extrudes protons from the cell in exchange for extracellular sodium ions. This leads to an accumulation of intracellular sodium (Na+). The elevated intracellular Na+ concentration reverses the normal operation of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions (Ca2+). This Ca2+ overload is a central factor in the pathophysiology of reperfusion injury, leading to hypercontracture, mitochondrial damage, and ultimately, cell death.[1][3]

Eniporide is designed to selectively block the NHE-1 transporter, thereby preventing the initial Na+ influx that triggers the cascade of events leading to Ca2+ overload and subsequent myocardial damage.[4] Preclinical studies have consistently shown that Eniporide can limit infarct size and improve cardiac performance in animal models of ischemia-reperfusion.[5]

In Vitro Selectivity and Potency

Eniporide demonstrates high potency and selectivity for the human NHE-1 isoform. Studies using engineered cell lines that express specific human NHE isoforms have quantified its inhibitory activity.

| Parameter | Value | Cell Line / Assay System | Reference |

| IC₅₀ (hNHE-1) | 4.5 nM | CHO-K1 cells expressing human NHE-1 | [6] |

| IC₅₀ (hNHE-2) | >150-fold selective vs. NHE-1 | Not specified, implied comparison | [7] |

| IC₅₀ (hNHE-3) | >150-fold selective vs. NHE-1 | Not specified, implied comparison | [7] |

| IC₅₀ (Platelet Swelling) | 12 ng/mL | Human Platelet Swelling Assay | [8] |

| Table 1: In Vitro Potency and Selectivity of Eniporide. |

Experimental Protocol: NHE Isoform Inhibition Assay

The selectivity of Eniporide was determined using a well-established in vitro assay system.[6]

-

Cell Line Development: Na+/H+ exchanger (NHE)-deficient Chinese hamster ovary (CHO-K1) cells were used as the host system. These cells were stably transfected to express individual human NHE isoforms (hNHE-1, hNHE-2, hNHE-3).

-

Intracellular pH Monitoring: The Na+/H+ exchange activity was measured by monitoring changes in intracellular pH (pHi). Cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF).

-

Acid Loading: An intracellular acid load was induced, typically using the ammonium chloride (NH₄Cl) prepulse technique. This artificially lowers the pHi, creating a driving force for H+ extrusion.

-

Activity Measurement: Upon removal of the NH₄Cl and placement in a sodium-containing buffer, the rate of pHi recovery is measured. This recovery is dependent on the activity of the expressed NHE isoform.

-

Inhibitor Testing: The assay was performed in the presence of varying concentrations of Eniporide. The concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery was determined as the IC₅₀ value.

Human Pharmacokinetics

The pharmacokinetic profile of Eniporide has been characterized in both healthy volunteers and patients with acute myocardial infarction. The drug exhibits predictable, linear pharmacokinetics within the therapeutic dose range.[8][9]

| Parameter | Healthy Subjects | AMI Patients | Unit | Reference |

| Administration | Intravenous (2.5-100 mg) | Intravenous (up to 400 mg) | - | [8][9] |

| Half-life (t½) | ~2 | Not specified | hours | [8] |

| Total Body Clearance | 34.4 (non-compartmental) 29.2 (population model) | 20.8 (population model) | L/h | [8][9] |

| Volume of Distribution (Vdss) | 77.5 (non-compartmental) 20.4 (population model) | 16.9 (population model) | L | [8][9] |

| Renal Excretion | ~43% (unchanged) | Not specified | % of dose | [8] |

| Table 2: Pharmacokinetic Parameters of Eniporide in Humans. |

Experimental Protocol: Pharmacokinetic/Pharmacodynamic Study

A study in healthy volunteers established the pharmacokinetic profile and identified a key pharmacodynamic biomarker.[8]

-

Study Design: Intravenous administration of Eniporide in doses ranging from 2.5 to 100 mg.

-

Sample Collection: Serial blood and urine samples were collected over a specified time course.

-

Bioanalysis: Concentrations of Eniporide and its major metabolite were measured using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using both non-compartmental and compartmental (two-compartment model) methods to determine key parameters like clearance, volume of distribution, and half-life.

-

Pharmacodynamic (PD) Biomarker: Platelet-swelling time was used as a biomarker for NHE-1 activity. The effect of Eniporide on this biomarker was characterized using a direct Emax model to calculate the IC₅₀.

Clinical Efficacy: The ESCAMI Trial

Despite promising preclinical data, the clinical efficacy of Eniporide was not demonstrated in the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[4][10]

| Parameter | Details | Reference |

| Study Design | International, prospective, randomized, double-blind, placebo-controlled, phase 2 dose-finding study | [4][10] |

| Patient Population | 1,389 patients with acute ST-elevation myocardial infarction (MI) undergoing reperfusion therapy (thrombolysis or angioplasty) | [4][10] |

| Treatment | 10-minute intravenous infusion of Eniporide (50, 100, 150, or 200 mg) or placebo before reperfusion | [4][10] |

| Primary Endpoint | Infarct size, measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours | [4][10] |

| Key Results | Stage 1: A trend towards smaller infarct sizes was observed with 100 mg and 150 mg doses. Stage 2: The positive findings from Stage 1 were not confirmed. There was no significant difference in infarct size between Eniporide and placebo groups. Overall: Eniporide did not limit infarct size or improve clinical outcomes (death, heart failure, cardiogenic shock). | [4][10] |

| Table 3: Summary of the ESCAMI Clinical Trial. |

Experimental Protocol: ESCAMI Trial Design

The ESCAMI trial was conducted using a two-stage adaptive design.[10]

-

Patient Selection: Patients aged 18-75 presenting with symptoms of acute MI and ST-segment elevation, eligible for reperfusion therapy, were enrolled.

-

Randomization: Patients were randomized to receive either placebo or one of the Eniporide doses.

-

Drug Administration: The study drug was administered as a 10-minute intravenous infusion. For patients receiving thrombolysis, the infusion was completed at least 15 minutes after the start of treatment. For those undergoing primary angioplasty, the infusion was completed at least 10 minutes before the procedure.

-

Endpoint Measurement: The primary endpoint, infarct size, was assessed by serial blood sampling over 72 hours to measure the area under the curve (AUC) for α-HBDH release. Secondary endpoints included other cardiac enzymes (creatine kinase, troponin) and clinical events over six weeks.

-

Adaptive Design: Stage 1 compared four doses against placebo to identify the most promising doses (100 mg and 150 mg). Stage 2 was a larger-scale comparison of these selected doses against placebo to confirm efficacy.

Conclusion and Future Directions

Eniporide is a well-characterized, potent, and highly selective inhibitor of the NHE-1 isoform. It possesses a favorable pharmacokinetic profile for acute intravenous use. While extensive preclinical data strongly supported its role as a cardioprotective agent, these benefits did not translate into improved clinical outcomes in the large-scale ESCAMI trial.[4] The discrepancy between preclinical success and clinical failure, a common challenge in cardioprotection research, may be attributed to factors such as the timing of drug administration relative to the ischemic event, the complexity of reperfusion injury in humans, and potential off-target effects at clinical doses. Further research into the nuanced role of NHE-1 in different phases of ischemia and reperfusion may be necessary to identify a therapeutic window for this class of inhibitors.

References

- 1. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escardio.org [escardio.org]

- 4. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic/pharmacodynamic evaluation of the NHE inhibitor eniporide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of eniporide and its metabolite in healthy subjects and patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

Eniporide Hydrochloride: A Technical Whitepaper on Therapeutic Applications Beyond Cardiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eniporide hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has been extensively studied for its cardioprotective effects. However, the ubiquitous expression and diverse physiological roles of NHE-1 suggest a broader therapeutic potential for eniporide beyond cardiology. This technical guide explores the preclinical evidence and mechanistic rationale for investigating eniporide in non-cardiological applications, with a primary focus on oncology and neuroprotection. We present a comprehensive overview of the current understanding of eniporide's mechanism of action in these contexts, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction: Eniporide Hydrochloride and the Sodium-Hydrogen Exchanger 1 (NHE-1)

Eniporide hydrochloride is a sulfonylurea derivative that specifically targets and inhibits the NHE-1 protein.[1] NHE-1 is a ubiquitously expressed integral membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. This transporter plays a critical role in various cellular processes, including cell volume regulation, proliferation, migration, and apoptosis. While its role in cardiac ischemia-reperfusion injury has been a major focus of clinical research, the dysregulation of NHE-1 activity is also implicated in the pathophysiology of other significant diseases, including cancer and neurological disorders. This document synthesizes the existing preclinical evidence for the application of eniporide in these non-cardiac indications.

Mechanism of Action Beyond Cardiology

The therapeutic rationale for eniporide in oncology and neuroprotection stems from its ability to modulate the cellular microenvironment and intracellular signaling pathways through NHE-1 inhibition.

-

In Oncology: Cancer cells often exhibit a reversed pH gradient, with a more alkaline intracellular environment and an acidic extracellular space.[2] This "Warburg effect" is partly maintained by the overexpression and hyperactivity of NHE-1, which promotes tumor cell proliferation, evasion of apoptosis, and invasion.[3][4] By inhibiting NHE-1, eniporide can disrupt this pH dysregulation, leading to intracellular acidification and subsequent induction of apoptosis.[2] Furthermore, NHE-1 inhibition has been shown to counteract multidrug resistance in cancer cells.[5]

-

In Neuroprotection: In the context of cerebral ischemia, excessive NHE-1 activity contributes to neuronal cell death. The intracellular acidosis that occurs during ischemia triggers a cascade of events, including an overactivation of NHE-1. This leads to an influx of sodium ions, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of calcium and subsequent excitotoxicity and cell death. By blocking this initial sodium overload, eniporide has the potential to be neuroprotective.

Potential Therapeutic Application in Oncology

Preclinical studies, primarily with other NHE-1 inhibitors like cariporide, suggest a promising role for this class of drugs in cancer therapy. The data for eniporide itself is more limited but the shared mechanism of action provides a strong rationale for its investigation.

Quantitative Data from Preclinical Oncology Studies

| Cell Line | Cancer Type | NHE-1 Inhibitor | IC50 | Effect | Reference |

| DU-145 | Prostate Cancer | Cariporide | Not specified | Increased extracellular pH | [6] |

| HeLa | Cervical Cancer | Cariporide | Not specified | Increased extracellular pH | [6] |

| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | Cariporide | Not specified | Increased sensitivity to doxorubicin | [3] |

| Various | Various | Compounds 1 and 2 | 10-50 µM | Cytotoxicity | [1] |

| GBM Lines | Glioblastoma | Selinexor, KPT-276, KPT-251 | 6–354 nM | Growth inhibition | [7] |

| H-EMC-SS | Chondrosarcoma | INBRX-109 | Not specified | Antitumor activity | [8] |

Experimental Protocols in Oncology

The following is a generalized protocol for assessing the in vitro efficacy of eniporide in cancer cell lines, based on common methodologies used for NHE-1 inhibitors.

Objective: To determine the effect of eniporide on cancer cell viability, proliferation, and apoptosis.

Materials:

-

Cancer cell line of interest (e.g., a glioblastoma or breast cancer cell line)

-

Eniporide hydrochloride

-

Cell culture medium and supplements

-

MTT or similar cell viability assay kit

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

-

Western blotting reagents

Procedure:

-

Cell Culture: Culture the cancer cells in appropriate medium and conditions.

-

Drug Treatment: Seed cells in 96-well plates for viability assays or larger plates for apoptosis and protein analysis. Treat cells with a range of eniporide concentrations for 24, 48, and 72 hours.

-

Cell Viability Assay (MTT): Following treatment, add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability. Calculate the IC50 value.[9]

-

Apoptosis Assay (Flow Cytometry): After treatment, harvest cells and stain with Annexin V and Propidium Iodide. Analyze the cell populations using a flow cytometer to quantify apoptotic and necrotic cells.

-

Western Blot Analysis: Lyse treated cells and perform SDS-PAGE and Western blotting to analyze the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[10][11]

Signaling Pathways in Oncology

Inhibition of NHE-1 by eniporide in cancer cells is hypothesized to trigger apoptosis through the intrinsic pathway. This involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation. Furthermore, NHE-1 has been linked to the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[12][13][14]

Potential Therapeutic Application in Neuroprotection

The neuroprotective potential of NHE-1 inhibition in ischemic stroke is a compelling area of investigation. Preclinical studies with various NHE-1 inhibitors have demonstrated a reduction in infarct volume and improved neurological outcomes.

Quantitative Data from Preclinical Neuroprotection Studies

Specific data for eniporide in animal models of stroke is limited. The table below presents representative data for neuroprotective agents in preclinical stroke models to provide context.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Rat MCAO | Mild hypothermia + neuroleptics | N/A | Upregulation of Bcl-2, Bcl-xL; Suppression of AIF, Bax | [15] |

| Mouse MCAO | Low-intensity ultrasound | 0.25 MHz at 2.0 MPa | 4-fold reduction in cortical infarct size | [16] |

| Mouse MCAO | Morroniside | 40 mg/kg | 38.6% reduction in infarct size | [17] |

| Rat MCAO | Glibenclamide | Various | Significant reduction in infarct size and swelling | [18] |

Experimental Protocols in Neuroprotection

The following is a generalized protocol for evaluating the neuroprotective effects of eniporide in a rodent model of ischemic stroke.

Objective: To assess the efficacy of eniporide in reducing infarct volume and improving neurological function following middle cerebral artery occlusion (MCAO).

Materials:

-

Rodents (rats or mice)

-

Eniporide hydrochloride

-

Anesthetics

-

Surgical instruments for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Neurological scoring system (e.g., Bederson score)

Procedure:

-

Animal Model: Induce focal cerebral ischemia using the intraluminal suture MCAO model.[19] This involves the temporary occlusion of the middle cerebral artery.

-

Drug Administration: Administer eniporide (e.g., intravenously) at a predetermined dose either before or after the induction of ischemia. A vehicle control group should be included.

-

Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficits of the animals using a standardized scoring system.

-

Infarct Volume Measurement: Sacrifice the animals and remove the brains. Slice the brains and stain with TTC to visualize the infarct area.[20] Calculate the infarct volume as a percentage of the total brain volume.

Blood-Brain Barrier Permeability

A critical factor for the efficacy of any neuroprotective agent is its ability to cross the blood-brain barrier (BBB).[21] There is limited publicly available data on the BBB permeability of eniporide. Further studies are required to determine its brain-to-plasma concentration ratio and whether it is a substrate for efflux transporters like P-glycoprotein.[22][23] In silico models and in vitro BBB models can be utilized for initial screening.[24]

Future Directions and Conclusion

The inhibition of NHE-1 by eniporide hydrochloride presents a compelling therapeutic strategy for diseases beyond its initial cardiological focus. The preclinical rationale for its investigation in oncology and neuroprotection is strong, based on the fundamental role of NHE-1 in the pathophysiology of these conditions.

Future research should focus on:

-

Conducting comprehensive preclinical studies to determine the efficacy of eniporide in a wide range of cancer models, including patient-derived xenografts.

-

Elucidating the precise molecular mechanisms by which eniporide induces apoptosis and modulates signaling pathways in different cancer types.

-

Thoroughly evaluating the blood-brain barrier permeability of eniporide to ascertain its potential as a neuroprotective agent.

-

Investigating the therapeutic window and optimal dosing of eniporide in animal models of ischemic stroke.

References

- 1. researchgate.net [researchgate.net]

- 2. The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infarct Growth despite Successful Endovascular Reperfusion in Acute Ischemic Stroke: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Is Bax/Bcl-2 Ratio Considered as a Prognostic Marker with Age and Tumor Location in Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Low intensity ultrasound reduces brain infarct size by upregulating p-eNOS in mouse model of middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]

- 18. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of brain edema on infarct volume in a focal cerebral ischemia model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword of Cellular pH Regulation: A Review of Na+/H+ Exchange Inhibitors and the Clinical Journey of Eniporide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitous and vital transmembrane protein responsible for maintaining intracellular pH (pHi) homeostasis. By extruding a proton in exchange for a sodium ion, NHE-1 protects cells from acidification, a common consequence of metabolic stress. However, under pathological conditions such as myocardial ischemia and reperfusion, this very survival mechanism can turn detrimental. The hyperactivation of NHE-1 leads to an overload of intracellular sodium, which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a massive influx of calcium. This calcium overload is a key trigger of cardiomyocyte death and myocardial injury.[1][2][3]

This technical guide provides a comprehensive review of Na+/H+ exchange inhibitors, with a particular focus on Eniporide, a potent and selective NHE-1 inhibitor. We will delve into the core mechanism of action of NHE inhibitors, present comparative preclinical and clinical data, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways governing NHE-1 activity.

The Rise and Stagnation of NHE-1 Inhibitors: A Quantitative Perspective

The therapeutic potential of NHE-1 inhibition in cardioprotection spurred the development of several classes of inhibitors, evolving from the non-selective diuretic amiloride to highly selective acylguanidine derivatives.[4] The table below summarizes the inhibitory potency of key NHE inhibitors against different NHE isoforms.

| Inhibitor | Class | NHE-1 IC50 | NHE-2 IC50 | NHE-3 IC50 | Selectivity (NHE-1 vs. others) | Reference(s) |

| Amiloride | Diuretic | ~3 µM (low Na+) to 1 mM (high Na+) | - | - | Low | [5] |

| 5-(N,N-Dimethyl)amiloride (DMA) | Amiloride Analog | - | - | - | Moderate | [4] |

| 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) | Amiloride Analog | - | - | - | Moderate | [4] |

| Eniporide | Acylguanidine | 4.5 nM | - | - | High | [6] |

| Cariporide | Acylguanidine | 30 nM | - | - | High | [6] |

| Zoniporide | Pyrazolylguanidine | 14 nM | >2.8 µM | >10 µM | >200-fold vs. NHE-2, >800-fold vs. NHE-3 | [5][7] |

Table 1: Comparative Inhibitory Potency of Selected NHE Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective NHE isoform by 50%.

Preclinical studies in various animal models of myocardial ischemia-reperfusion consistently demonstrated the cardioprotective effects of selective NHE-1 inhibitors, showing significant reductions in infarct size.

| Inhibitor | Animal Model | Infarct Size Reduction | Reference(s) |

| Eniporide | Animal models (general) | Effective in limiting infarct size | [8][9] |

| Cariporide | Rabbit | 61-65% | [10] |

| Zoniporide | Rabbit (in vitro) | 83% (at 50 nM) | [11] |

| Zoniporide | Rabbit (in vivo) | Dose-dependent reduction (ED50 = 0.45 mg/kg/h) | [5][11] |

Table 2: Preclinical Efficacy of NHE-1 Inhibitors in Reducing Myocardial Infarct Size.

The Clinical Story of Eniporide: The ESCAMI Trial

Despite promising preclinical data, the clinical development of Eniporide for acute myocardial infarction (AMI) was met with challenges. The "Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction" (ESCAMI) trial was a large, randomized, double-blind, placebo-controlled phase 2 study designed to investigate the efficacy of Eniporide in patients undergoing reperfusion therapy.[9][12]

The trial was conducted in two stages, with patients receiving a 10-minute intravenous infusion of Eniporide or placebo before reperfusion.[9]

ESCAMI Trial: Key Data

| Stage | Treatment Groups | Primary Endpoint: Infarct Size (mean α-HBDH AUC in U/ml x h) | Clinical Outcome | Reference(s) |

| Stage 1 | Placebo | 44.2 | - | [8][9] |

| 100 mg Eniporide | 40.2 | - | [8][9] | |

| 150 mg Eniporide | 33.9 | - | [8][9] | |

| Stage 2 | Placebo | 41.2 | No significant improvement in death, cardiogenic shock, heart failure, or life-threatening arrhythmias. | [8][9] |

| 100 mg Eniporide | 43.0 | - | [8][9] | |

| 150 mg Eniporide | 41.5 | - | [8][9] |

Table 3: Summary of Key Results from the ESCAMI Trial. α-HBDH AUC refers to the area under the curve for alpha-hydroxybutyrate dehydrogenase, a marker of myocardial injury.

While Stage 1 suggested a dose-dependent reduction in infarct size, particularly in the 150 mg group, these findings were not replicated in the larger Stage 2 of the trial.[8][9] Overall, Eniporide did not significantly limit infarct size or improve clinical outcomes in the broad population of AMI patients.[9] A subgroup analysis did suggest a potential benefit in reducing the incidence of heart failure in patients reperfused late (>4 hours after symptom onset), but this was not a primary endpoint.[9]

The reasons for the discrepancy between the robust preclinical data and the disappointing clinical trial results for Eniporide and other NHE-1 inhibitors remain a subject of debate, with potential factors including the timing of drug administration, patient heterogeneity, and the complexity of ischemia-reperfusion injury in humans.

Key Experimental Protocols for Evaluating NHE-1 Inhibitors

The following sections provide detailed methodologies for essential preclinical experiments used to characterize and evaluate NHE-1 inhibitors.

Measurement of Intracellular pH (pHi) and NHE-1 Activity

A common method to assess NHE-1 activity is to measure the recovery of intracellular pH following an acid load in the presence and absence of an inhibitor. The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used ratiometric pH indicator.

Protocol for pHi Measurement using BCECF-AM:

-

Cell Preparation: Culture cells of interest (e.g., cardiomyocytes, fibroblasts) on glass coverslips suitable for fluorescence microscopy.

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM (1-5 mM) in anhydrous dimethyl sulfoxide (DMSO).

-

Dilute the stock solution in a suitable buffer (e.g., HEPES-buffered saline) to a final working concentration of 2-10 µM.

-

Incubate the cells with the BCECF-AM solution for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases into its active, membrane-impermeant form.

-

-

Washing: Wash the cells several times with the buffer to remove extracellular dye.

-

Acid Loading: Induce intracellular acidification using the ammonium chloride (NH4Cl) prepulse technique.

-

Expose the cells to a solution containing NH4Cl (e.g., 20 mM) for several minutes. NH3 will diffuse into the cells and combine with H+ to form NH4+, causing a transient alkalinization.

-

Rapidly switch to an NH4Cl-free solution. The outward diffusion of NH3 will leave behind H+, resulting in a rapid and significant intracellular acidification.

-

-

pHi Recovery Measurement:

-

Monitor the fluorescence of BCECF at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence imaging system.

-

The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

-

Record the rate of pHi recovery in the absence of an inhibitor.

-

-

Inhibitor Testing: Pre-incubate the cells with the NHE-1 inhibitor (e.g., Eniporide) at various concentrations before the acid load and measure the rate of pHi recovery. A potent inhibitor will significantly slow down or block the recovery.

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.

In Vivo Model of Myocardial Ischemia-Reperfusion

This protocol describes the induction of regional myocardial ischemia by ligating the left anterior descending (LAD) coronary artery in a rodent model.

Protocol for In Vivo Ischemia-Reperfusion:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and provide mechanical ventilation.

-

Surgical Procedure:

-

Perform a thoracotomy to expose the heart.

-

Carefully dissect the pericardium to visualize the LAD coronary artery.

-

Pass a suture (e.g., 6-0 silk) under the LAD.

-

-

Ischemia Induction:

-

Tighten the suture to occlude the LAD, which will be visually confirmed by the blanching of the myocardial tissue distal to the ligature.

-

Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).

-

-

Drug Administration: Administer the NHE-1 inhibitor (e.g., Eniporide) or vehicle intravenously at a specific time point before or during ischemia, or just before reperfusion.

-

Reperfusion: Release the ligature to allow blood flow to return to the ischemic area. The reperfusion period is typically 2-24 hours.

-

Outcome Assessment: At the end of the reperfusion period, euthanize the animal and harvest the heart for infarct size measurement.

Measurement of Myocardial Infarct Size

The triphenyltetrazolium chloride (TTC) staining method is a standard technique to differentiate between viable and necrotic myocardial tissue.

Protocol for TTC Staining:

-

Heart Preparation: Excise the heart and wash it with saline to remove excess blood.

-

Slicing: Freeze the heart and slice it into uniform sections (e.g., 2 mm thick).

-

Staining:

-

Prepare a 1% TTC solution in phosphate buffer.

-

Immerse the heart slices in the TTC solution and incubate at 37°C for 15-30 minutes. Viable tissue, containing active dehydrogenases, will reduce the TTC to a red formazan precipitate, while infarcted tissue will remain pale.

-

-

Image Analysis:

-

Photograph the stained slices.

-

Use image analysis software to quantify the area of infarction (pale area) and the total area of the ventricle for each slice.

-

Calculate the infarct size as a percentage of the total ventricular area or the area at risk.

-

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

To better understand the regulation of NHE-1 and the experimental procedures used to study it, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways Regulating NHE-1 Activity

The activity of NHE-1 is tightly regulated by a complex network of signaling pathways initiated by various extracellular stimuli. These pathways converge on the C-terminal cytoplasmic domain of NHE-1, leading to its phosphorylation and conformational changes that increase its affinity for intracellular protons.

Caption: Upstream signaling pathways leading to NHE-1 activation and downstream consequences.

Experimental Workflow for In Vitro Evaluation of NHE-1 Inhibitors

This workflow outlines the key steps for assessing the efficacy of an NHE-1 inhibitor in a cell-based assay.

Caption: Workflow for in vitro assessment of NHE-1 inhibitor potency.

Experimental Workflow for In Vivo Myocardial Ischemia-Reperfusion Study

This diagram illustrates the sequence of procedures in an in vivo animal model to test the cardioprotective effect of an NHE-1 inhibitor.

Caption: Workflow for in vivo evaluation of a cardioprotective agent.

Conclusion and Future Directions

The journey of Na+/H+ exchange inhibitors, exemplified by Eniporide, highlights the significant challenges in translating promising preclinical findings into clinically effective therapies. While the initial premise of NHE-1 inhibition as a cardioprotective strategy remains biologically sound, the lack of success in large-scale clinical trials for AMI suggests that a more nuanced approach is required. Future research in this area may benefit from:

-

Exploring alternative therapeutic indications: The role of NHE-1 in other pathologies, such as chronic heart failure, diabetic complications, and certain cancers, warrants further investigation.

-

Optimizing treatment strategies: Refining the timing, dosage, and duration of NHE-1 inhibitor administration in specific patient populations may yet reveal clinical benefits.

-

Developing novel inhibitors with improved properties: The search for next-generation NHE-1 inhibitors with different pharmacokinetic profiles or additional beneficial off-target effects continues.

The comprehensive data and detailed protocols presented in this guide aim to provide researchers and drug development professionals with a solid foundation for future investigations into the complex and fascinating biology of the Na+/H+ exchanger and its inhibitors.

References

- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mislocalized Scaffolding by the Na-H Exchanger NHE1 Dominantly Inhibits Fibronectin Production and TGF-β Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiomyocyte-specific NHE1 overexpression confers protection against myocardial infarction during hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction - American College of Cardiology [acc.org]

Chemical structure and properties of Eniporide hydrochloride

An In-depth Technical Guide to Eniporide Hydrochloride

Introduction

Eniporide hydrochloride is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] As a member of the benzamide chemical class, it has been extensively investigated for its potential cardioprotective effects, particularly as an adjunct therapy in the context of acute myocardial infarction (MI) and reperfusion injury.[2][3] The primary mechanism of action revolves around mitigating the intracellular ion dysregulation, specifically sodium and calcium overload, that occurs during ischemic events.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental findings for researchers and drug development professionals.

Chemical Structure and Properties

Eniporide hydrochloride is the hydrochloride salt of Eniporide. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Eniporide Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide;hydrochloride | [4][5] |

| Synonyms | EMD-96785 hydrochloride | [6] |

| CAS Number | 211813-86-4 | [6][7][8] |

| Molecular Formula | C14H17ClN4O3S | [6][7][8] |

| Molecular Weight | 356.83 g/mol | [6][7][8] |

| Appearance | White to off-white solid | [6][8] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

Table 2: Solubility Data for Eniporide Hydrochloride

| Solvent | Solubility | Conditions | Reference(s) |

| DMSO | ≥ 150 mg/mL (420.37 mM) | - | [7] |

| DMSO | 55 mg/mL (154.14 mM) | Requires sonication | [6] |

| Water | 4.17 mg/mL (11.69 mM) | Requires sonication and heating to 60°C | [6] |

| PBS | 3.33 mg/mL (9.33 mM) | Requires sonication (<60°C) | [4] |

| In Vivo Formulation 1 | ≥ 2.75 mg/mL (7.71 mM) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [4] |

| In Vivo Formulation 2 | ≥ 2.75 mg/mL (7.71 mM) | 10% DMSO + 90% Corn Oil | [4] |

Mechanism of Action

Eniporide exerts its therapeutic effect by specifically inhibiting the NHE-1 isoform, which is the predominant sodium-hydrogen exchanger in cardiac myocytes.[1][2] During myocardial ischemia, intracellular acidosis activates NHE-1, which attempts to restore pH by extruding protons (H+) from the cell in exchange for sodium ions (Na+). This leads to an abnormal increase in intracellular sodium. The elevated sodium concentration subsequently reverses the action of the Na+/Ca2+ exchanger, causing an influx of calcium (Ca2+) and leading to cytotoxic calcium overload. This overload is a critical factor in the pathophysiology of reperfusion injury.[2] By blocking NHE-1, Eniporide prevents the initial sodium influx, thereby mitigating the subsequent calcium overload and protecting cardiac cells from injury.[1][2]

Pharmacokinetic and Pharmacodynamic Properties

Human studies have shown that Eniporide hydrochloride exhibits predictable and linear pharmacokinetics. Following intravenous administration, it has a relatively short half-life. A key pharmacodynamic biomarker for its NHE-1 inhibitory activity is the platelet-swelling time.[9]

Table 3: Pharmacokinetic Parameters of Eniporide in Humans

| Parameter | Healthy Volunteers | Patients with MI | Reference(s) |

| Half-life (t½) | ~2 hours | - | [9] |

| Total Body Clearance | 34.4 L/h | 20.8 L/h | [9][10] |

| Volume of Distribution (Vdss) | 77.5 L | - | [9] |

| Central Volume of Distribution | 20.4 L | 16.9 L | [10] |

| Unchanged in Urine | ~43% of dose | - | [9] |

| Metabolite in Urine | ~27% of dose | - | [9] |

| IC50 (Platelet Swelling) | 12 ng/mL | - | [9] |

Key Experimental and Clinical Studies

While preclinical studies in animal models showed that Eniporide could effectively limit infarct size, its translation to clinical settings has been challenging.[1][2] The major clinical investigation was the "Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI)" trial.[3]

The ESCAMI trial was a large, randomized, double-blind, placebo-controlled study designed to assess whether Eniporide could reduce infarct size in patients with acute ST-elevation MI undergoing reperfusion therapy.[3] The study was conducted in two stages, with the primary endpoint being the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) over 72 hours, a marker for myocardial necrosis.[2][3]

Table 4: Results of the ESCAMI Trial on Infarct Size (Mean α-HBDH AUC in U/ml x h)

| Study Stage | Placebo Group | 100 mg Eniporide Group | 150 mg Eniporide Group | Reference(s) |

| Stage 1 | 44.2 | 40.2 | 33.9 | [2][3] |

| Stage 2 | 41.2 | 43.0 | 41.5 | [2][3] |

The results of the ESCAMI trial showed that while Stage 1 suggested a potential dose-dependent reduction in infarct size, this was not confirmed in the larger Stage 2.[3] Overall, Eniporide did not significantly limit infarct size or improve the combined clinical outcome (death, cardiogenic shock, heart failure, life-threatening arrhythmias) in the broad patient population.[2][3] However, a subgroup analysis revealed a significant reduction in the incidence of heart failure among patients who received reperfusion therapy late (>4 hours after symptom onset).[3]

Experimental Protocols

Protocol for Preparation of an In Vivo Formulation

This protocol describes the preparation of a standard formulation for administering Eniporide hydrochloride in animal studies, based on methods provided by chemical suppliers.[4]

Methodology:

-

Prepare Stock Solution: Accurately weigh the required amount of Eniporide hydrochloride powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 27.5 mg/mL). Ensure complete dissolution, using sonication if necessary.[4]

-

Add Co-solvents: For a 1 mL final working solution, sequentially add the following co-solvents, mixing thoroughly after each addition:

-

Final Dilution: Add 450 µL of normal saline to the mixture to reach the final volume of 1 mL. Mix thoroughly. The final formulation will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Overview of the ESCAMI Clinical Trial Protocol

This section outlines the logical flow and design of the ESCAMI trial.[3]

Methodology:

-

Patient Selection: Patients presenting with acute ST-elevation myocardial infarction were enrolled.

-